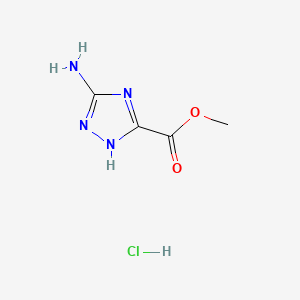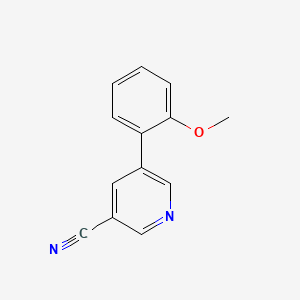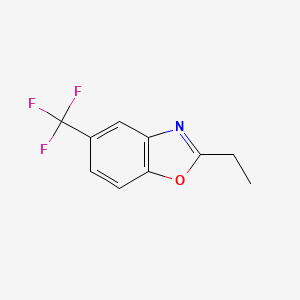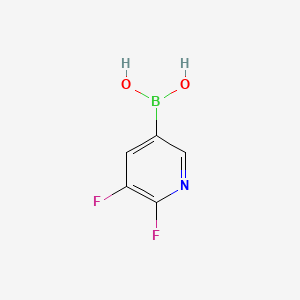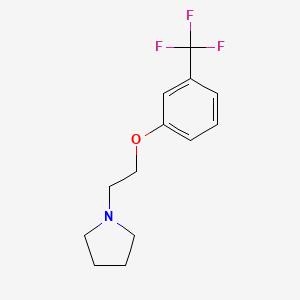
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one is a chemical compound that features a brominated pyridine ring, a sulfonyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The brominated pyridine is then reacted with a sulfonyl chloride, such as 5-bromopyridine-3-sulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylated intermediate.
Cyclization: The sulfonylated intermediate undergoes cyclization with 4-methylpyrrolidin-2-one under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Products with the nucleophile replacing the bromine atom.
Oxidation: Products with modified sulfonyl groups.
Reduction: Products with reduced or modified pyrrolidinone rings.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the brominated pyridine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyridin-3-ylsulfonyl)morpholine
- 4-(5-Bromopyridin-3-ylsulfonyl)morpholine
- 3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea
Uniqueness
1-(5-Bromopyridin-3-ylsulfonyl)-4-methylpyrrolidin-2-one is unique due to its combination of a brominated pyridine ring, a sulfonyl group, and a pyrrolidinone ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c1-7-2-10(14)13(6-7)17(15,16)9-3-8(11)4-12-5-9/h3-5,7H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFPZDPUUMMYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)
![2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B599210.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)
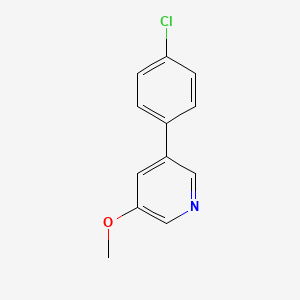
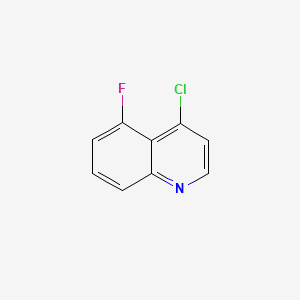
![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)
![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)
